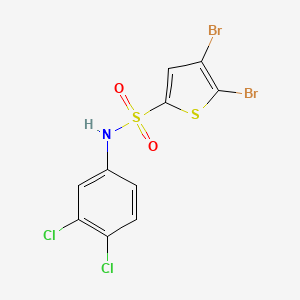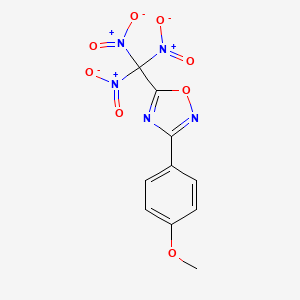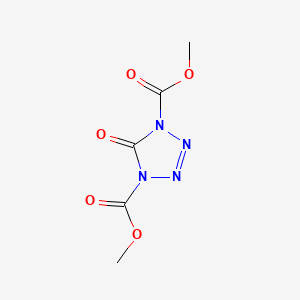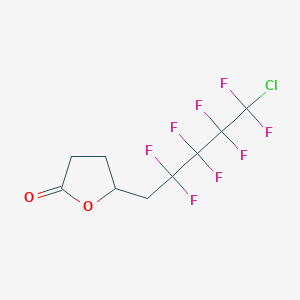
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C10H5Br2Cl2NO2S2. It is known for its unique structural features, which include a thiophene ring substituted with sulfonamide, bromine, and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst to achieve selective bromination at the 4 and 5 positions of the thiophene ring. Subsequent reactions with sulfonamide and dichlorophenyl groups are carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-thiophenesulfonamide: Similar structure but lacks the dichlorophenyl group.
2-Thiophenesulfonamide, N-(3,4-dichlorophenyl)-: Similar structure but lacks the bromine atoms.
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is unique due to the combination of bromine, sulfonamide, and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
646039-79-4 |
|---|---|
Molecular Formula |
C10H5Br2Cl2NO2S2 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4,5-dibromo-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Br2Cl2NO2S2/c11-6-4-9(18-10(6)12)19(16,17)15-5-1-2-7(13)8(14)3-5/h1-4,15H |
InChI Key |
GWYJUPAHWFJWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)




![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
